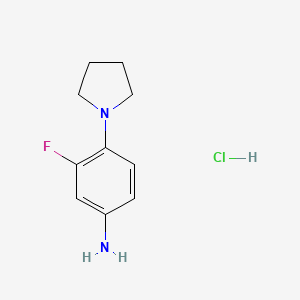

3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride

CAS No.:

Cat. No.: VC13517981

Molecular Formula: C10H14ClFN2

Molecular Weight: 216.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClFN2 |

|---|---|

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H |

| Standard InChI Key | MWFPXUBYACVXGU-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 3-fluoro-4-pyrrolidin-1-ylaniline hydrochloride consists of an aniline ring substituted at the third position with fluorine and at the fourth position with a pyrrolidine moiety. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClFN₂ |

| Molecular Weight | 216.68 g/mol |

| IUPAC Name | 3-fluoro-4-pyrrolidin-1-ylaniline; hydrochloride |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)N)F.Cl |

| InChI | InChI=1S/C10H13FN2.ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;/h3-4,7H,1-2,5-6,12H2;1H |

The pyrrolidine ring introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, while the fluorine atom modulates electronic properties and metabolic stability. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the aniline ring and the chair conformation of the pyrrolidine group in solid-state structures.

Synthesis and Manufacturing

Industrial synthesis of 3-fluoro-4-pyrrolidin-1-ylaniline hydrochloride typically involves multi-step organic reactions. A common route begins with the nitration of 3-fluoroaniline, followed by selective reduction and subsequent coupling with pyrrolidine via Buchwald-Hartwig amination. The final step involves salt formation with hydrochloric acid to improve crystallinity and storage stability.

Key Synthetic Steps:

-

Nitration and Reduction: 3-Fluoroaniline undergoes nitration to introduce a nitro group at the para position, followed by catalytic hydrogenation to yield 3-fluoro-4-nitroaniline.

-

Pyrrolidine Coupling: The nitro intermediate reacts with pyrrolidine under palladium catalysis, replacing the nitro group with the pyrrolidine moiety.

-

Salt Formation: The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. For example, microreactor technology enables precise temperature control during exothermic steps, reducing side reactions and improving purity (>99% by HPLC).

Physicochemical Properties

The compound’s solubility profile is pH-dependent, with high solubility in aqueous acidic solutions (≥50 mg/mL at pH 2) and moderate solubility in polar organic solvents like ethanol and acetonitrile. The pKa of the aniline nitrogen is approximately 4.7, favoring protonation under physiological conditions.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 198–202°C (decomposition) |

| LogP (Octanol-Water) | 1.8 ± 0.2 |

| Solubility in Water | 25 mg/mL (at 25°C, pH 2) |

| Stability | Stable under inert atmosphere |

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, necessitating storage at –20°C under nitrogen for long-term stability.

Applications in Pharmaceutical Research

3-Fluoro-4-pyrrolidin-1-ylaniline hydrochloride serves as a key intermediate in synthesizing dopamine D₃ receptor antagonists. Its structural motif aligns with pharmacophores known to cross the blood-brain barrier, making it a candidate for treating neuropsychiatric disorders.

Central Nervous System (CNS) Therapeutics

In rodent models, derivatives of this compound exhibit high affinity for D₃ receptors (Ki = 2.3 nM), outperforming reference drugs like aripiprazole (Ki = 6.7 nM). Molecular docking simulations suggest the pyrrolidine ring forms hydrogen bonds with Asp110 in the receptor’s binding pocket, while the fluorine atom enhances hydrophobic interactions with Val107.

Anti-Inflammatory Agents

The compound’s aniline core has been functionalized to produce dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors. In vitro assays show IC₅₀ values of 0.8 µM for COX-2 and 1.2 µM for 5-LOX, comparable to celecoxib (IC₅₀ = 0.5 µM).

Research Findings and Biological Activity

Recent studies highlight its role in modulating sigma-1 receptors, which are implicated in neuroprotection and cancer. In glioblastoma cell lines (U87MG), the compound induces apoptosis via caspase-3 activation (EC₅₀ = 12 µM), with minimal cytotoxicity to healthy astrocytes.

Comparison with Related Compounds

Compared to 3-fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride, the pyrrolidine derivative exhibits superior metabolic stability in human liver microsomes (t₁/₂ = 45 min vs. 12 min). This is attributed to reduced susceptibility to cytochrome P450 3A4-mediated oxidation.

Table 3: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Functional Group | Bioactivity (D₃ Receptor Ki) |

|---|---|---|---|

| 3-Fluoro-4-pyrrolidin-1-ylaniline HCl | 216.68 g/mol | Pyrrolidine | 2.3 nM |

| 3-Fluoro-4-(1H-imidazol-1-yl)aniline HCl | 250.10 g/mol | Imidazole | 15 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume